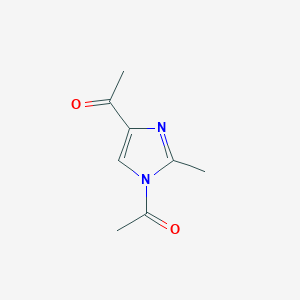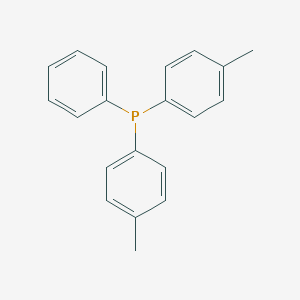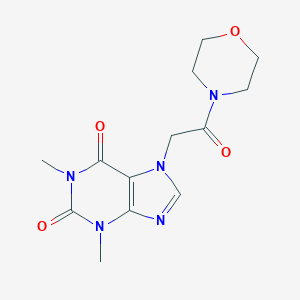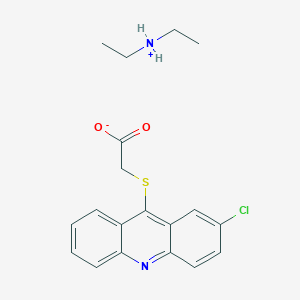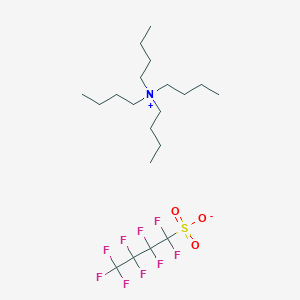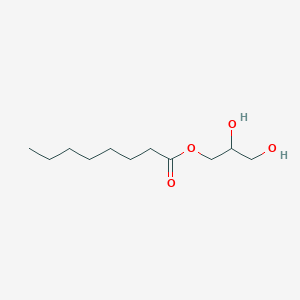
Bomin-2
Overview
Description
It is a selective irreversible inhibitor of carboxylesterases, making it a valuable tool in various biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bomin-2 is synthesized through a series of chemical reactions involving the formation of the benzodioxaphosphinine ring structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol and acetone to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity on a larger scale. The production process is carried out in cleanroom environments to maintain the compound’s quality and prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Bomin-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of new compounds with different properties.
Scientific Research Applications
Bomin-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving carboxylesterases.
Biology: Employed in biochemical assays to study enzyme inhibition and other biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development and enzyme inhibition studies.
Industry: Utilized in industrial processes that require selective inhibition of carboxylesterases.
Mechanism of Action
Bomin-2 exerts its effects by selectively and irreversibly inhibiting carboxylesterases. This inhibition occurs through the formation of a covalent bond between this compound and the active site of the enzyme, rendering the enzyme inactive. The molecular targets of this compound include various carboxylesterases involved in metabolic processes. The inhibition of these enzymes can lead to altered metabolic pathways and biochemical effects.
Comparison with Similar Compounds
Bomin-2 is unique due to its selective and irreversible inhibition of carboxylesterases. Similar compounds include other benzimidazole derivatives and phosphinine oxides, which may have different selectivity and inhibition mechanisms. Some of these similar compounds include:
2-Propoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide: A closely related compound with similar properties.
Benzimidazole derivatives: Compounds with varying degrees of enzyme inhibition and selectivity.
Properties
IUPAC Name |
2-propoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O4P/c1-2-7-13-15(11)8-12-9-5-3-4-6-10(9)14-15/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZESKJKXULIOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP1(=O)COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


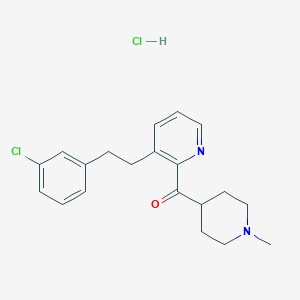
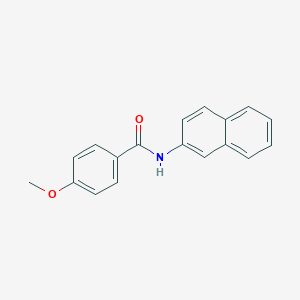
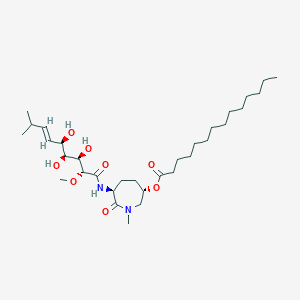
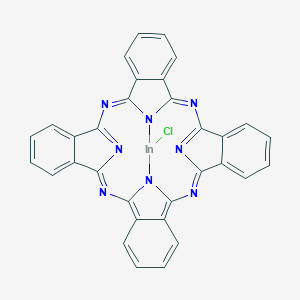
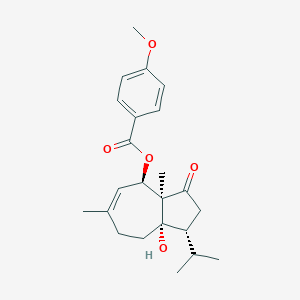
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
